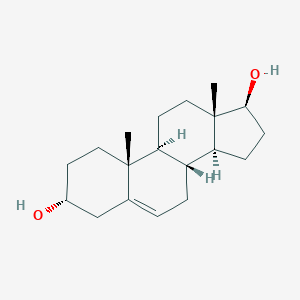

Androst-5-ène-3β,17β-diol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Androst-5-ene-3beta,17beta-diol, also known as Androstenediol or A5, is an endogenous weak androgen and estrogen steroid hormone. It is an intermediate in the biosynthesis of testosterone from dehydroepiandrosterone (DHEA) and is closely related to androstenedione .

Synthesis Analysis

Androst-5-ene-3beta,17beta-diol is synthesized from dehydroepiandrosterone (DHEA), the most abundant steroid produced by the human adrenal cortex . There are also studies on the high yield conversion of androst-5-ene-3.beta.,17.beta.-diol to dehydroisoandrosterone and a new stereoselective synthesis of 5α-androst-1-ene-3β,17β-diol .Molecular Structure Analysis

The molecular formula of Androst-5-ene-3beta,17beta-diol is C19H30O2. It has a molar mass of 290.447 g/mol . The IUPAC name is (3S,8R,9S,10R,13S,14S,17S)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol .Chemical Reactions Analysis

Androst-5-ene-3beta,17beta-diol is a direct metabolite of DHEA. It is less androgenic than the related compound, Δ4-androstenediol . More research is needed to fully understand the chemical reactions involving Androst-5-ene-3beta,17beta-diol .Physical And Chemical Properties Analysis

Androst-5-ene-3beta,17beta-diol has a density of 1.12±0.1 g/cm3, a melting point of 178-182°C, and a boiling point of 428.4±38.0 °C .Applications De Recherche Scientifique

Structure chimique et propriétés

L'Androst-5-ène-3β,17β-diol est un stéroïde 3β-hydroxy qui est un 3β-hydroxyandrost-5-ène portant un groupe hydroxyle supplémentaire en position 17β . Il a une formule moléculaire de C19H30O2 et une masse moléculaire de 290,4403 .

Traitement de l'ostéoporose

L'this compound est utilisé pour traiter ou réduire la probabilité d'acquérir l'ostéoporose . L'ostéoporose est une maladie qui affaiblit les os, les rendant fragiles et plus susceptibles de se fracturer. Ce composé peut aider à augmenter la densité osseuse et la force.

Gestion des symptômes de la ménopause

Ce composé est également utilisé dans la gestion des symptômes de la ménopause . La ménopause est une partie naturelle du vieillissement chez les femmes, qui peut provoquer des symptômes tels que des bouffées de chaleur, des sueurs nocturnes, des sautes d'humeur et une diminution de la libido. L'this compound peut aider à soulager ces symptômes.

Activité des récepteurs aux œstrogènes

L'this compound a des effets sur les maladies affectées par l'activité des récepteurs aux œstrogènes . Les récepteurs aux œstrogènes sont un groupe de protéines que l'on trouve à l'intérieur des cellules. Ce sont des récepteurs qui sont activés par l'hormone œstrogène. Ce composé peut avoir des applications thérapeutiques potentielles dans les affections liées à l'activité des récepteurs aux œstrogènes.

Traitement par la DHEA

L'this compound est utilisé pour les affections qui répondent bien au traitement par la DHEA (déshydroépiandrostérone) . La DHEA est une hormone que l'organisme produit naturellement. Elle peut être transformée en d'autres hormones comme la testostérone et les œstrogènes. Ce composé peut apporter les mêmes avantages que la DHEA, mais avec un rapport plus élevé d'effets œstrogéniques à androgènes.

Compositions pharmaceutiques

L'this compound est utilisé dans diverses compositions pharmaceutiques

Mécanisme D'action

Target of Action

Androst-5-ene-3β,17β-diol, also known as Androstenediol or A5 , is an endogenous weak androgen and estrogen steroid hormone . It is an intermediate in the biosynthesis of testosterone from dehydroepiandrosterone (DHEA) . Its primary targets are the androgen and estrogen receptors .

Mode of Action

Androstenediol is a direct metabolite of DHEA, the most abundant steroid produced by the human adrenal cortex . It interacts with its targets by binding to the androgen and estrogen receptors . It has approximately 6% and 17% of the affinity of estradiol at the ERα and ERβ, respectively . Although Androstenediol has far lower affinity for the ERs compared to the major estrogen estradiol, it circulates at approximately 100-fold higher concentrations, and so is thought may play a significant role as an estrogen in the body .

Biochemical Pathways

Androstenediol is derived from dehydroepiandrosterone (DHEA) by the reduction of the 17-keto group (17-hydroxysteroid dehydrogenases), and is converted to testosterone by the oxidation of the 3-beta hydroxyl group to a 3-keto group (3-hydroxysteroid dehydrogenases) .

Pharmacokinetics

It is known that it is less androgenic than the related compound, δ4-androstenediol .

Result of Action

When administered to rats, Androstenediol, in vivo, has approximately 1.4% of the androgenicity of DHEA, 0.54% of the androgenicity of androstenedione, and 0.21% of the androgenicity of testosterone . It possesses potent estrogenic activity, similarly to DHEA and 3β-androstanediol .

Analyse Biochimique

Biochemical Properties

Androst-5-ene-3beta,17beta-diol is a direct metabolite of DHEA, the most abundant steroid produced by the human adrenal cortex . It has been found to stimulate the immune system . It possesses potent estrogenic activity, similar to DHEA and 3β-androstanediol . It has approximately 6% and 17% of the affinity of estradiol at the ERα and ERβ, respectively .

Cellular Effects

Androst-5-ene-3beta,17beta-diol influences cell function through its interactions with various cellular pathways. It has been found to stimulate the immune system . Although it has far lower affinity for the estrogen receptors compared to the major estrogen estradiol, it circulates at approximately 100-fold higher concentrations, and so is thought to play a significant role as an estrogen in the body .

Molecular Mechanism

Androst-5-ene-3beta,17beta-diol exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It has been found to stimulate the immune system .

Dosage Effects in Animal Models

The effects of Androst-5-ene-3beta,17beta-diol vary with different dosages in animal models . Multiple oral doses of a related compound, EAD, have been shown to increase its oral radioprotective efficacy .

Metabolic Pathways

Androst-5-ene-3beta,17beta-diol is involved in the biosynthesis of testosterone from DHEA . It is a direct metabolite of DHEA .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for Androst-5-ene-3beta,17beta-diol involves the conversion of pregnenolone to dehydroepiandrosterone (DHEA) followed by selective reduction to yield the desired compound.", "Starting Materials": ["Pregnenolone", "Sodium borohydride", "Acetic acid", "Methanol", "Hydrochloric acid"], "Reaction": [ "Step 1: Pregnenolone is dissolved in acetic acid and reacted with sodium borohydride at room temperature to yield DHEA.", "Step 2: DHEA is dissolved in methanol and reacted with hydrochloric acid at low temperature to selectively reduce the 17-keto group to a hydroxyl group, yielding Androst-5-ene-3beta,17beta-diol.", "Step 3: The product is purified by recrystallization or chromatography." ] } | |

Numéro CAS |

16895-59-3 |

Formule moléculaire |

C19H30O2 |

Poids moléculaire |

290.4 g/mol |

Nom IUPAC |

(3R,8R,9S,10R,13S,14S,17S)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol |

InChI |

InChI=1S/C19H30O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h3,13-17,20-21H,4-11H2,1-2H3/t13-,14+,15+,16+,17+,18+,19+/m1/s1 |

Clé InChI |

QADHLRWLCPCEKT-KYQPOWKGSA-N |

SMILES isomérique |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CC=C4[C@@]3(CC[C@H](C4)O)C |

SMILES |

CC12CCC3C(C1CCC2O)CC=C4C3(CCC(C4)O)C |

SMILES canonique |

CC12CCC3C(C1CCC2O)CC=C4C3(CCC(C4)O)C |

Synonymes |

(3α,17β)-Androst-5-ene-3,17-diol; 3α,17β-Androst-5-enediol; 3α,17β-Dihydroxyandrost-5-ene; Androst-5-enediol; Androstenediol; Hermaphrodiol; NSC 12163; Δ5-Androstene-3α,17β-diol; Δ5-Androstenediol |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does Androst-5-ene-3beta,17beta-diol interact with its target and what are the downstream effects?

A: Androst-5-ene-3beta,17beta-diol (ADIOL) exhibits androgenic activity by binding to and activating the androgen receptor (AR). [] This interaction triggers the activation of AR target genes in human prostate cancer cells. [] Interestingly, ADIOL's activation of AR differs from testosterone, as evidenced by distinct ligand-receptor conformational changes and the inability of ADIOL to activate a specific mutant AR (mtAR708). [] This suggests a unique mechanism of action for ADIOL compared to other androgens.

Q2: Can you elaborate on the structural characteristics of ADIOL?

A2: Unfortunately, the provided research papers do not delve into the specific spectroscopic data of ADIOL. For a complete structural characterization, consulting databases like PubChem or ChemSpider would be beneficial.

Q3: What is the role of ADIOL in estrogen biosynthesis?

A: Research suggests that ADIOL is a precursor to estrogens and undergoes stereospecific transformations during their biosynthesis. Specifically, the C-19 hydrogen atom in the 19-S configuration is removed when ADIOL is converted to a 19-oxo androgen. [] This step likely involves the formation of a 19-aldehyde intermediate and the release of formic acid. []

Q4: How do levels of ADIOL differ between premenopausal and postmenopausal women?

A: Studies show that postmenopausal women have significantly lower serum levels of ADIOL compared to premenopausal women. [] This difference is attributed to the reduced ovarian and adrenal contributions of ADIOL in postmenopausal women. []

Q5: Does social isolation impact the biosynthesis of ADIOL?

A: Interestingly, research in rats suggests that long-term social isolation can influence ADIOL biosynthesis in the gonads. Specifically, isolated male rats showed increased conversion of dehydroepiandrosterone (DHEA) to androstenedione and decreased conversion to ADIOL, while isolated female rats demonstrated a decrease in both conversions. [] This highlights the potential impact of environmental factors on steroidogenesis.

Q6: What are the therapeutic applications of ADIOL being investigated?

A: Research suggests that ADIOL could potentially be used to treat conditions that benefit from a higher estrogenic to androgenic effect ratio compared to DHEA. [, ] Specifically, ADIOL is being investigated for its potential in treating osteoporosis, menopausal symptoms, and other conditions influenced by estrogen receptor activity. [, ]

Q7: What are the known metabolic pathways of ADIOL in humans?

A: Studies show that human skin can metabolize ADIOL into androst-5-ene-3beta,17beta-diol-3-sulphate. [] Additionally, ADIOL can be metabolized in the testes, with research indicating that individuals with testicular 17beta-reduction deficiency exhibit impaired conversion of DHEA to ADIOL. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

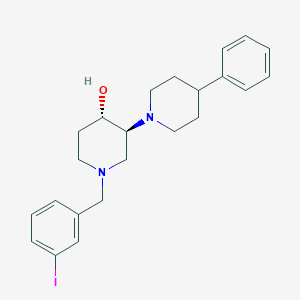

![((2R,3AR,6aR)-1-methyloctahydrocyclopenta[b]pyrrol-2-yl)methanol](/img/structure/B120593.png)

![1H-Pyrrolo[2,3-b]pyridine-5-methanol, 4-(4-fluorophenyl)-6-(1-methylethyl)-](/img/structure/B120605.png)

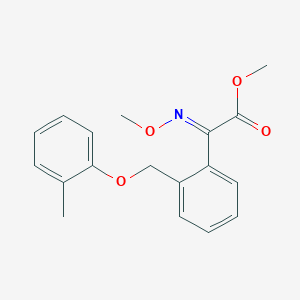

![21-Methyl-3,13-diaza-21-azoniapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1(21),2(10),4,6,8,15,17,19-octaen-14-one;chloride](/img/structure/B120607.png)

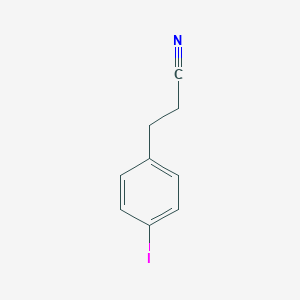

![4-({4-[(4-Bromo-2,6-dimethylphenyl)amino]pyrimidin-2-yl}amino)benzonitrile](/img/structure/B120615.png)